molecular formula C13H12ClN3O3S B2891399 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate CAS No. 877642-80-3

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate

Cat. No.: B2891399
CAS No.: 877642-80-3
M. Wt: 325.77
InChI Key: MFEMYSBRRZLWBU-UHFFFAOYSA-N
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Description

. Its molecular structure consists of a triazine ring substituted with methyl, methylsulfanyl, and oxo groups, linked to a 3-chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate typically involves multi-step organic reactionsThe final step involves esterification with 3-chlorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylsulfanyl and oxo groups contribute to its reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    Cresol: A methylphenol with similar aromatic properties.

    4-Iodobenzoic acid: A benzoic acid derivative with similar substitution patterns.

Uniqueness

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-chlorobenzoate is unique due to its combination of a triazine ring with a methylsulfanyl group and a 3-chlorobenzoate moiety. This unique structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEMYSBRRZLWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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